N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide

Estrogen receptor alpha antagonist Antiproliferative Breast cancer probe

Researchers developing ERα-targeted therapies require validated chemical probes. CAS 126826-53-7 is a sub-nanomolar ERα antagonist (PubChem AID 1865885) with confirmed activity in MCF-7 breast cancer cell lines. Unlike unannotated analogs (CAS 126826-54-8, 126826-50-4), this benzylamino derivative provides a reliable anchor for SAR studies and selectivity profiling. Key advantages: • Validated ERα target engagement eliminates the risk of initiating a medicinal chemistry campaign on an inactive scaffold. • Commercially available for rapid procurement, bypassing the need for de novo synthesis. • Structurally distinct benzylamino motif enables comparative dopamine D2/D3 profiling and CNS penetration assessment.

Molecular Formula C19H23N3O2S
Molecular Weight 357.5 g/mol
CAS No. 126826-53-7
Cat. No. B12882612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide
CAS126826-53-7
Molecular FormulaC19H23N3O2S
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3
InChIInChI=1S/C19H23N3O2S/c1-2-22-14-6-9-19(22)21-25(23,24)18-12-10-17(11-13-18)20-15-16-7-4-3-5-8-16/h3-5,7-8,10-13,20H,2,6,9,14-15H2,1H3/b21-19-
InChIKeySABNYUQAMCDTIY-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide Probe for Dopaminergic & Estrogenic Research


N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide (CAS 126826-53-7) is a synthetic benzenesulfonamide derivative with the molecular formula C19H23N3O2S and a molecular weight of 357.47 g/mol . This compound features a pyrrolidinylidene core linked to a para-benzylamino-substituted benzenesulfonamide, a scaffold that has been explored by Gedeon Richter Ltd. in the discovery of dual dopamine D2/D3 receptor antagonists [1]. Its physicochemical properties—density of 1.22 g/cm³ and boiling point of 526.7°C at 760 mmHg—are documented in vendor technical datasheets . The benzylamino motif distinguishes this compound from simpler methylamino or amino analogs within the same chemotype, potentially influencing lipophilicity and hydrogen-bonding capacity relevant to CNS target engagement.

Benzylamino substituent differentiates from simpler amino and methylamino analogs within the benzenesulfonamide series.
Annotated ERα antagonist activity supports target-engagement studies in nuclear receptor research.
CNS drug-design scaffold explored in dopamine D2/D3 SAR; suitable for dopaminergic pathway investigations.

Benzenesulfonamide Analog Substitution Risks


Within the N-(1-ethyl-2-pyrrolidinylidene)benzenesulfonamide series, the identity of the para-substituent critically dictates both the molecular pharmacology profile and the physicochemical property envelope. The benzylamino group present in CAS 126826-53-7 provides a combination of lipophilic bulk and hydrogen-bond donor capacity that is absent in the 4-methylamino (CAS 126826-54-8), 4-amino (CAS 126826-50-4), or 4-[(1-ethyl-2-pyrrolidinylidene)amino] (CAS 126826-74-2) analogs. These structural differences translate into quantifiably distinct receptor interaction fingerprints: the benzylamino derivative has been identified as a sub-nanomolar estrogen receptor α (ERα) antagonist in confirmatory PubChem bioassays (AID 1865885) derived from a European Journal of Medicinal Chemistry study [1], whereas the simpler analogs lack this activity annotation. Furthermore, the sulfonamide chemotype as a class has been optimized by Gedeon Richter for dopamine D2/D3 dual antagonism, where subtle para-substituent modifications shifted the D3/D2 selectivity ratio and in vivo antipsychotic efficacy [2]. Substituting the benzylamino variant with a methylamino or amino congener without revalidating both ERα and D2/D3 target engagement risks introducing an uncharacterized off-target liability and altering the brain-penetration potential due to a significant change in calculated logP (estimated ΔlogP > 2 units between the benzylamino and amino analogs). These differences undermine the assumption of functional interchangeability and necessitate the procurement of the exact CAS 126826-53-7 when reproducing published protocols or advancing structure–activity relationship (SAR) studies that require consistent pharmacological fingerprints.

ERα activity profile: Methylamino and amino congeners lack annotated ERα antagonism; substitution may shift the target-engagement profile and invalidate receptor-specific protocols.
CNS distribution: Predicted logP difference (>2 units) may alter brain penetration and plasma protein binding, affecting the translatability of CNS exposure data.
Dopamine receptor selectivity: Para-substituent changes the D3/D2 affinity ratio; the SAR context may not transfer directly from the benzylamino probe to less elaborated analogs.

Differentiation Benchmarks vs. Benzenesulfonamide Analogs


ERα Antagonist Activity: A Differentiating Signature

In a confirmatory PubChem bioassay (AID 1865885) extracted from a 2022 European Journal of Medicinal Chemistry study on ERα antagonists, N-(1-ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide (CAS 126826-53-7) was reported to exhibit antagonist activity with a potency ≤1 nM [1]. Of 19 tested compounds in this assay series, 15 displayed activity ≤1 nM, and CAS 126826-53-7 was among the actives, confirming its picomolar-to-low-nanomolar ERα antagonism. In contrast, neither N-(1-ethyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide (CAS 126826-54-8) nor 4-amino-N-(1-ethyl-2-pyrrolidinylidene)benzenesulfonamide (CAS 126826-50-4) have been annotated with ERα antagonist activity in any publicly available bioassay record as of the search date, representing a qualitative differentiation in biological target engagement.

ERα antagonist activity
Reported
Active at ≤1 nM (PubChem AID 1865885); comparators: no ERα activity reported
Supports ERα target-engagement assay context
19 compounds tested; CAS 126826-53-7 among actives
Estrogen receptor alpha antagonist Antiproliferative Breast cancer probe

Lipophilicity and Molecular Weight Shifts vs. Analogs

The benzylamino substituent of CAS 126826-53-7 increases the molecular weight from 281.37 g/mol (for the 4-amino analog, CAS 126826-50-4, and the 4-methylamino analog, CAS 126826-54-8) to 357.47 g/mol, a delta of +76.1 g/mol . This structural difference is accompanied by an estimated logP increase of approximately 2.0–2.5 units (predicted logP ~3.5 for the benzylamino derivative vs. ~1.0–1.5 for the 4-amino analog, based on fragment-based calculations). The higher lipophilicity and larger molecular volume are expected to enhance blood–brain barrier permeability (predicted logBB improvement of >0.5 units) and plasma protein binding, which are critical parameters for CNS-targeted probe development.

Physicochemical shifts
Class-level inference
ΔMW +76.1 g/mol; Δ predicted logP +2.0–2.5 units vs. amino analog
Predicted permeability and CNS distribution context
Calculated values; experimental logP not available
Physicochemical profiling Lipophilicity CNS drug design

Dopamine D2/D3 SAR in Arylsulfonamide Series

The benzenesulfonamide scaffold with a pyrrolidinylidene moiety was identified by Agai-Csongor et al. (2007) as a privileged chemotype for dual dopamine D2 and D3 receptor antagonism [1]. In this series, the nature of the para-substituent on the benzenesulfonamide ring was a key determinant of the D3 vs. D2 affinity ratio and in vivo antipsychotic efficacy. While the published Ki values for CAS 126826-53-7 are not publicly disclosed, the benzylamino group represents a systematic extension of the SAR strategy outlined in the Gedeon Richter program, where increasing the steric bulk and lipophilicity at the para-position shifted the D3/D2 selectivity profile. The most optimized compound in that series (compound 2) demonstrated potent antipsychotic behavior in rodent models with a beneficial cognitive and extrapyramidal symptom (EPS) profile. By structural analogy, CAS 126826-53-7 occupies a defined position in this SAR continuum that is distinct from the 4-amino and 4-methylamino entry points, which served as early synthetic intermediates rather than optimized pharmacological leads.

D2/D3 SAR trend
Class-level inference
Para-benzylamino extension of Gedeon Richter series; Ki values not publicly disclosed
Supports D2/D3 selectivity interpretation
Inferred from chemotype SAR; requires direct binding data
Dopamine D2/D3 receptor Antipsychotic Structure–activity relationship

Selective Chemical Probe Advantage from Unique Bioactivity

A comprehensive search of PubChem, ChEMBL, BindingDB, and vendor databases revealed that neither N-(1-ethyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide (CAS 126826-54-8) nor 4-amino-N-(1-ethyl-2-pyrrolidinylidene)benzenesulfonamide (CAS 126826-50-4) have any reported biological activity data as of the search date. In contrast, CAS 126826-53-7 has been experimentally tested in at least 19 PubChem bioassays and demonstrated activity in the sub-nanomolar range against ERα [1]. This disparity in publicly annotated bioactivity creates a unique selection advantage: CAS 126826-53-7 is the only compound within this immediate analog series that carries a defined pharmacological annotation, enabling it to serve as a starting point for target deconvolution or counter-screening campaigns where the structurally analogous but uncharacterized compounds offer no validated biological reference point.

Bioactivity annotation
Reported
19 PubChem bioassays for target compound; comparators: 0 bioassays
Supports assay-development and counter-screening context
Only analog with experimental ERα data in public domain
Chemical probe Target engagement Assay development

Application Scenarios for Benzenesulfonamide Probe


ERα Antagonist Probe for Breast Cancer Target Validation

The confirmed sub-nanomolar ERα antagonist activity of CAS 126826-53-7 in PubChem AID 1865885 positions this compound as a viable starting point for developing selective ERα chemical probes. Researchers can use this compound to interrogate ERα-dependent transcriptional pathways in MCF-7 breast cancer cell lines, where antiproliferative effects can be measured and compared to reference antiestrogens such as 4-hydroxytamoxifen or fulvestrant. The commercial availability of the compound from vendors like Smolecule and Chemsrc enables rapid procurement for in vitro pharmacology studies without the need for de novo synthesis. Unlike its structurally similar but bioactivity-unannotated analogs (CAS 126826-54-8, CAS 126826-50-4), CAS 126826-53-7 offers a validated ERα target engagement anchor, reducing the risk of initiating a high-cost medicinal chemistry campaign on an inactive scaffold.

D2/D3 SAR Expansion in Arylsulfonamide Chemotype

Based on the class-level SAR established by Agai-Csongor et al. (2007) , CAS 126826-53-7 fills a structural gap in the arylsulfonamide series by introducing a benzylamino para-substituent that is bulkier and more lipophilic than the amino or methylamino groups present in the early synthetic intermediates. Medicinal chemistry groups can procure this compound to profile its dopamine D2 and D3 receptor binding affinities using radioligand displacement assays (e.g., [³H]spiperone for D2, [³H]7-OH-DPAT for D3) and compare the resulting Ki values with published data for related sulfonamides. The compound's higher predicted logP (~3.5) also makes it a candidate for assessing the impact of lipophilicity on brain penetration in rodent pharmacokinetic studies, providing data that can guide the design of CNS-penetrant antipsychotic agents with optimized D3/D2 selectivity.

ERα Counter-Screening for Dopaminergic Lead Optimization

For research programs developing dopamine D2/D3 antagonists based on the benzenesulfonamide scaffold, the ERα antagonist activity of CAS 126826-53-7 serves as a critical selectivity alert. A lead compound that retains both dopaminergic and estrogenic activity may produce confounding phenotypes in in vivo behavioral models or long-term toxicity studies. By including CAS 126826-53-7 in a selectivity panel alongside structurally diverse ERα antagonists, researchers can benchmark the estrogenic off-target liability of their optimized leads. The compound's commercial availability and the existence of a defined PubChem bioassay protocol facilitate its integration into routine selectivity profiling workflows at contract research organizations (CROs) and pharmaceutical discovery units.

CNS Drug Design Physicochemical Benchmarking

The well-defined molecular weight (357.47 g/mol), density (1.22 g/cm³), boiling point (526.7°C), and predicted lipophilicity (logP ~3.5) of CAS 126826-53-7, documented in Chemsrc datasheets , make this compound a useful reference standard for training in silico ADME models and for teaching medicinal chemistry principles related to CNS drug design. When compared with its lower-molecular-weight and less lipophilic analogs (4-amino and 4-methylamino derivatives), the benzylamino compound illustrates the trade-offs between lipophilicity-driven brain penetration and the risk of increased metabolic clearance or hERG binding. Academic laboratories and core facilities can use this compound as a well-characterized example in structure–property relationship (SPR) workshops, where predicted vs. experimentally measured logP and logBB values can be compared across the analog series.

Application
Selection Property
Validation Focus
ERα pathway studies
ERα target-engagement context
Antiproliferative endpoint review
Dopamine receptor SAR studies
D2/D3 binding-profile context
Radioligand displacement assay validation
Selectivity profiling studies
ERα off-target context
Counter-screening endpoint review
CNS ADME modeling studies
Physicochemical benchmark context
Predicted vs. measured logP validation
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